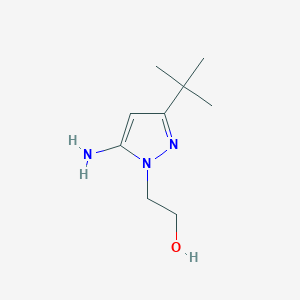

2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)ethan-1-ol

Description

BenchChem offers high-quality 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(5-amino-3-tert-butylpyrazol-1-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O/c1-9(2,3)7-6-8(10)12(11-7)4-5-13/h6,13H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTAULDXZVYRKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)N)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)ethan-1-ol

An In-Depth Technical Guide to the Physicochemical Characterization of 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)ethan-1-ol

Abstract

This guide provides a comprehensive framework for the physicochemical characterization of the novel pyrazole derivative, 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)ethan-1-ol. Pyrazole scaffolds are privileged structures in medicinal chemistry, known for a wide spectrum of biological activities.[1][2][3][4][5] The successful progression of any new chemical entity (NCE) from discovery to a viable drug candidate is fundamentally dependent on a thorough understanding of its physicochemical properties. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation and manufacturing. This document outlines the critical experimental protocols and theoretical underpinnings for elucidating the key characteristics of this compound, designed for researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

The compound 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)ethan-1-ol integrates several key pharmacophoric features: a substituted pyrazole ring, a primary amino group, and a hydroxyl group. This combination suggests potential for diverse biological interactions and a complex physicochemical profile. A comprehensive characterization is therefore not merely a data-gathering exercise; it is a critical step in risk mitigation and strategic planning for downstream development.[6] Key properties such as solubility, lipophilicity, and solid-state behavior will dictate formulation strategies, predict in vivo performance, and ensure batch-to-batch consistency.[6]

Structural Verification: The Foundational Step

Before commencing property analysis, the absolute and unambiguous confirmation of the molecular structure is paramount. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is the gold standard for this purpose.[7][8][9][10][11]

Experimental Protocols for Structural Elucidation

A. High-Resolution Mass Spectrometry (HRMS)

-

Causality: HRMS is essential to confirm the elemental composition of the synthesized compound.[7][9] A soft ionization technique like Electrospray Ionization (ESI) is used to generate the intact molecular ion, and a high-resolution analyzer (e.g., Time-of-Flight, TOF) provides a mass measurement with high accuracy.

-

Methodology:

-

Prepare a 1 mg/mL solution of the compound in methanol.

-

Infuse the solution into a Q-TOF mass spectrometer equipped with an ESI source, operating in positive ion mode.

-

Acquire data over a mass range of m/z 100-500.

-

The observed mass of the protonated molecular ion [M+H]⁺ is compared against the calculated exact mass for the proposed formula, C₉H₁₇N₃O.

-

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Causality: NMR provides definitive information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.[8][10][11] A suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments is required for full assignment.

-

Methodology:

-

Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire a ¹H NMR spectrum to identify all proton environments and their multiplicities.

-

Acquire a ¹³C NMR spectrum to identify all unique carbon environments.

-

Run a COSY (Correlation Spectroscopy) experiment to establish proton-proton couplings (e.g., within the ethanol side chain).

-

Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate directly attached protons and carbons.

-

Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment to establish long-range (2-3 bond) correlations between protons and carbons, confirming the connectivity between the pyrazole ring, the tert-butyl group, and the ethanol side chain.

-

Core Physicochemical Properties

The following properties are fundamental to understanding the drug-like potential of the molecule.

Melting Point (Mp)

-

Importance: The melting point is a primary indicator of a crystalline solid's purity and identity. A sharp melting range is characteristic of a pure substance, while impurities typically depress and broaden the melting range.[12][13] It also provides an initial assessment of lattice energy and stability.

-

Experimental Protocol:

-

Ensure the sample is completely dry and finely powdered.

-

Load the sample into a glass capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[14]

-

Place the capillary tube into a calibrated melting point apparatus.[15]

-

Heat rapidly to approximately 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[14]

-

Record the temperature at which the first droplet of liquid appears (onset) and the temperature at which the last solid particle melts (completion). This range is the melting point.[13]

-

-

Data Presentation:

Parameter Value Melting Range T_onset - T_completion (°C) | Appearance | Description of solid (e.g., white crystalline powder) |

Aqueous Solubility

-

Importance: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Poor solubility can lead to erratic absorption and is a major hurdle in formulation development.[16] Both kinetic and thermodynamic solubility provide valuable, complementary insights.

-

Experimental Protocol (Thermodynamic Shake-Flask Method):

-

The "shake-flask" method is considered the gold standard for determining equilibrium solubility.[17][18][19]

-

Add an excess amount of the solid compound to vials containing aqueous buffers of different pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4) to simulate physiological conditions.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[16][19]

-

After incubation, filter the samples through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS method against a standard calibration curve.[17]

-

-

Data Presentation:

Buffer pH Temperature (°C) Mean Solubility (µg/mL) Standard Deviation 2.0 25 4.5 25 6.8 25 | 7.4 | 25 | | |

Acid Dissociation Constant (pKa)

-

Importance: The pKa value defines the extent of ionization of a molecule at a given pH. Since the compound has both a basic amino group and a potentially acidic pyrazole N-H proton, determining its pKa values is crucial for predicting its solubility, absorption, and distribution across different physiological compartments.

-

Experimental Protocol (Potentiometric Titration):

-

Potentiometric titration is a precise and common method for pKa determination.[20]

-

Accurately weigh and dissolve a known amount of the compound in deionized water or a co-solvent system if solubility is low.

-

Calibrate a pH electrode using standard buffers.

-

Slowly titrate the solution with a standardized acid (e.g., 0.1 M HCl) and then a standardized base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of titrant.[20]

-

Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point(s) of the titration curve, often corresponding to the pH at the half-equivalence point.[21]

-

-

Data Presentation:

Ionizable Group pKa Value (Experimental) pKa Value (Predicted*) Basic (Amino Group) Acidic (Pyrazole N-H) *Predicted values from software (e.g., ACD/Labs) can be useful for comparison.

Lipophilicity (LogP / LogD)

-

Importance: Lipophilicity is a measure of a compound's preference for a lipid versus an aqueous environment. It heavily influences membrane permeability, protein binding, and metabolic clearance. The partition coefficient (LogP) describes this for the neutral species, while the distribution coefficient (LogD) accounts for all ionic species at a specific pH.[22]

-

Experimental Protocol (Shake-Flask Method):

-

The shake-flask method using n-octanol and water (or buffer) is the reference method for LogP determination.[23][24][25][26]

-

Prepare a stock solution of the compound in the phase in which it is more soluble (likely n-octanol).

-

Add a known volume of this stock solution to a vial containing a known volume of the immiscible phase (e.g., phosphate-buffered saline at pH 7.4 for LogD₇.₄).

-

Shake the vial vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.

-

Centrifuge the vial to ensure complete phase separation.[23]

-

Carefully sample each phase and determine the concentration of the compound using HPLC-UV or LC-MS.

-

Calculate LogP or LogD using the formula: LogP/D = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase]).[22]

-

-

Data Presentation:

Parameter pH Value LogP N/A | LogD | 7.4 | |

Solid-State Characterization

For any compound intended for solid oral dosage forms, understanding its solid-state properties is non-negotiable. These properties impact stability, manufacturability, and bioavailability.

Polymorphism Screening

-

Importance: Polymorphism is the ability of a compound to exist in multiple crystalline forms, each with distinct physicochemical properties like solubility and stability.[27][28] Identifying and controlling the polymorphic form is a regulatory requirement and is critical for consistent product performance.[6][27] X-ray Powder Diffraction (XRPD) is the primary technique for this analysis.[6][27][28][29][30]

-

Experimental Protocol (XRPD):

-

Gently pack a small amount of the powdered sample onto an XRPD sample holder.

-

Place the holder in the diffractometer.

-

Scan the sample over a defined range of 2θ angles (e.g., 2° to 40°) using a specific X-ray source (e.g., Cu Kα).

-

The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique "fingerprint" for that crystalline form.[28][30] Different polymorphs will produce distinct patterns.[29]

-

Thermal Stability

-

Importance: Thermal stability is crucial for determining appropriate drying, processing (e.g., milling), and storage conditions. Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, identifying the onset of thermal decomposition.[31][32][33][34][35]

-

Experimental Protocol (TGA):

-

Place a small, accurately weighed amount of the sample (5-10 mg) into a TGA pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 400°C).[35]

-

The instrument records the sample weight as a function of temperature. A significant drop in weight indicates decomposition or the loss of volatiles.[34]

-

-

Data Presentation:

Parameter Value Onset of Decomposition (°C) Weight Loss at 150°C (%) | Residue at 400°C (%) | |

Hygroscopicity

-

Importance: Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[] This can lead to physical changes (e.g., deliquescence, polymorphic transformation) and chemical degradation, affecting stability, flowability, and formulation performance.[][37]

-

Experimental Protocol (Dynamic Vapor Sorption - DVS):

-

Place a small amount of the sample on a DVS microbalance.

-

Expose the sample to a programmed series of increasing and then decreasing relative humidity (RH) steps at a constant temperature (e.g., 25°C).

-

The instrument continuously measures the change in mass due to water sorption and desorption.

-

The resulting sorption-desorption isotherm provides a detailed profile of the material's interaction with moisture.[38]

-

-

Data Presentation:

Parameter Value Mass Change at 80% RH (%) Hysteresis (Sorption vs. Desorption) Yes/No | Hygroscopicity Classification (per European Pharmacopoeia)[38][39] | e.g., Non-hygroscopic, Slightly hygroscopic |

Integrated Characterization Workflow

The successful characterization of a new chemical entity is a logical, multi-step process. Each piece of data informs the next, building a comprehensive profile that guides development decisions.

Conclusion

The systematic application of the methodologies described in this guide will generate a robust and comprehensive physicochemical profile for 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)ethan-1-ol. This data package is indispensable for making informed decisions in the drug development process, from lead optimization and candidate selection to formulation design and regulatory submission. By understanding the inherent properties of the molecule, scientists can proactively address potential challenges, thereby increasing the probability of successful clinical translation.

References

-

TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23). ResolveMASS. Retrieved from [Link]

-

Barbarin, N., et al. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

-

What are the Growing Uses of XRD in Polymorph Screening. (2025, October 30). Drawell. Retrieved from [Link]

-

Mitrakas, A. A., et al. (2020, January 21). Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening. Crystals. Retrieved from [Link]

-

Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. (2025, May 27). Particle Analytical. Retrieved from [Link]

-

Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

LogP/D. (n.d.). Cambridge MedChem Consulting. Retrieved from [Link]

-

LogP / LogD shake-flask method v1. (n.d.). ResearchGate. Retrieved from [Link]

-

Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). AZoM.com. Retrieved from [Link]

-

Ràfols, C., et al. (2017). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable drugs. Talanta. Retrieved from [Link]

-

Thermal Stability Testing for Pharmaceuticals and Advanced Materials. (n.d.). Lab Manager. Retrieved from [Link]

-

Hygroscopicity Evaluation. (n.d.). Technology Networks. Retrieved from [Link]

-

Newman, A. W., et al. (2008, March 15). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

TGA Analysis in Pharmaceuticals Thermal Stability and Decomposition. (2026, January 23). YouTube. Retrieved from [Link]

-

X-ray Powder Diffraction in Solid Form Screening and Selection. (2011, September 1). American Pharmaceutical Review. Retrieved from [Link]

-

Adeyi, A. A., et al. (2024, November 14). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. MDPI. Retrieved from [Link]

-

Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. (n.d.). TA Instruments. Retrieved from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

Melting point determination. (n.d.). SSERC. Retrieved from [Link]

-

experiment (1) determination of melting points. (2021, September 19). SlideShare. Retrieved from [Link]

-

Allada, R., et al. (n.d.). Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. ResearchGate. Retrieved from [Link]

-

Synthesis and Properties of Pyrazoles. (2022, September 9). Encyclopedia MDPI. Retrieved from [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). MDPI. Retrieved from [Link]

-

Measuring the Melting Point. (2023, May 8). Westlab. Retrieved from [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

-

An Introduction to the Acid Dissociation Constant (pKa). (n.d.). ACD/Labs. Retrieved from [Link]

-

A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024, July 7). IJNRD.org. Retrieved from [Link]

-

MultiScreen Solubility Filter Plate. (n.d.). Millipore. Retrieved from [Link]

-

Zafar, S., et al. (n.d.). REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Retrieved from [Link]

-

Structure Elucidation and NMR. (n.d.). Hypha Discovery. Retrieved from [Link]

-

Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (n.d.). EPJ Web of Conferences. Retrieved from [Link]

-

Aqueous Solubility. (n.d.). Creative Biolabs. Retrieved from [Link]

-

Aqueous Solubility Determination: Preclinical Pharmacology Core Lab. (n.d.). UT Southwestern. Retrieved from [Link]

-

Reijenga, J., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

-

Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025, November 7). International Journal of Innovative Research in Science & Engineering. Retrieved from [Link]

-

Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2025, June 3). ResolveMASS. Retrieved from [Link]

-

Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (2017, September 20). MDPI. Retrieved from [Link]

-

Annex 4. (n.d.). World Health Organization (WHO). Retrieved from [Link]

Sources

- 1. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]

- 4. ijnrd.org [ijnrd.org]

- 5. epj-conferences.org [epj-conferences.org]

- 6. particle.dk [particle.dk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. JEOL USA blog | Structure Elucidation Challenges: How Can Advance [jeolusa.com]

- 9. ecommons.cornell.edu [ecommons.cornell.edu]

- 10. hyphadiscovery.com [hyphadiscovery.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. SSERC | Melting point determination [sserc.org.uk]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. westlab.com [westlab.com]

- 16. Aqueous Solubility Assay - Enamine [enamine.net]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 19. who.int [who.int]

- 20. applications.emro.who.int [applications.emro.who.int]

- 21. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. encyclopedia.pub [encyclopedia.pub]

- 24. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 26. diposit.ub.edu [diposit.ub.edu]

- 27. drawellanalytical.com [drawellanalytical.com]

- 28. mdpi.com [mdpi.com]

- 29. resources.rigaku.com [resources.rigaku.com]

- 30. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 31. resolvemass.ca [resolvemass.ca]

- 32. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 33. Thermal Stability Testing for Pharmaceuticals and Advanced Materials | Lab Manager [labmanager.com]

- 34. youtube.com [youtube.com]

- 35. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates [mdpi.com]

- 37. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 38. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer - TA Instruments [tainstruments.com]

- 39. researchgate.net [researchgate.net]

Solubility profile of 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)ethan-1-ol in organic solvents

An In-Depth Technical Guide to Determining the Solubility Profile of 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)ethan-1-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical parameter in drug development. It influences everything from purification and formulation to bioavailability and toxicology. This guide provides a comprehensive framework for determining the solubility profile of 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)ethan-1-ol, a substituted pyrazole derivative. Given the absence of publicly available solubility data for this specific molecule, this document serves as a detailed roadmap for researchers to generate this crucial information in a laboratory setting.

The compound in focus, 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)ethan-1-ol, possesses a unique combination of functional groups that will dictate its solubility behavior. The presence of an amino group (-NH2) and a hydroxyl group (-OH) suggests the potential for hydrogen bonding with protic solvents. Conversely, the bulky tert-butyl group and the pyrazole ring introduce nonpolar characteristics. Understanding the interplay of these features is key to predicting and interpreting its solubility across a spectrum of organic solvents.

This guide will detail the industry-standard shake-flask method for equilibrium solubility determination, outline the necessary analytical techniques for concentration measurement, and provide a framework for interpreting the resulting data.

Physicochemical Properties of 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)ethan-1-ol

A foundational understanding of the molecule's properties is essential before embarking on experimental solubility studies.

| Property | Value | Source |

| Molecular Formula | C9H17N3O | [1] |

| Molecular Weight | 183.2508 g/mol | [1] |

| Key Functional Groups | Primary Amine, Primary Alcohol, tert-Butyl, Pyrazole Ring |

The molecule's structure suggests a degree of polarity due to the amine and alcohol groups, which can act as both hydrogen bond donors and acceptors. The tert-butyl group, being lipophilic, will favor interactions with nonpolar solvents. Therefore, a varied solubility profile can be anticipated.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[2][3] It involves agitating an excess amount of the solid compound in the solvent for a sufficient period to reach equilibrium.

Core Principle

The principle behind the shake-flask method is to create a saturated solution in which the solid compound is in equilibrium with its dissolved form. By measuring the concentration of the dissolved compound in the supernatant, the equilibrium solubility at that temperature can be determined.

Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Protocol

-

Preparation of Solvent Systems : Prepare a range of organic solvents with varying polarities. Common choices include:

-

Protic Solvents : Methanol, Ethanol, Isopropanol

-

Aprotic Polar Solvents : Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

-

Nonpolar Solvents : Hexane, Toluene, Dichloromethane

-

-

Sample Preparation : Accurately weigh an amount of 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)ethan-1-ol that is in excess of its expected solubility and add it to a series of vials.[3][4]

-

Solvent Addition : To each vial, add a precise volume of the selected organic solvent.

-

Equilibration : Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[4] The agitation speed should be sufficient to keep the solid suspended.[4]

-

Phase Separation : After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Sample Collection and Preparation : Carefully withdraw an aliquot of the clear supernatant. It is crucial to avoid disturbing the solid residue. The collected sample should then be filtered through a syringe filter (e.g., 0.22 µm) or centrifuged to remove any remaining solid particles.[3][4]

-

Sample Dilution : Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Concentration Analysis : Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3][5] A calibration curve prepared with known concentrations of the compound is necessary for accurate quantification.[6]

Data Presentation

The solubility data should be compiled into a clear and concise table.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Acetonitrile | 25 | Experimental Value | Calculated Value |

| DMSO | 25 | Experimental Value | Calculated Value |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

| Hexane | 25 | Experimental Value | Calculated Value |

High-Throughput Solubility Screening

For early-stage drug discovery, high-throughput screening (HTS) methods can provide rapid solubility assessments for a large number of compounds or solvent conditions.[6][7] These methods often utilize 96-well plates and automated liquid handlers.[7][8]

HTS Workflow

Caption: High-Throughput Kinetic Solubility Screening Workflow.

While HTS methods provide valuable kinetic solubility data, the shake-flask method remains the gold standard for determining thermodynamic equilibrium solubility.[2][6]

Interpretation of the Solubility Profile

The solubility of 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)ethan-1-ol will be governed by the "like dissolves like" principle.[9]

-

High Solubility in Protic Solvents : Due to the presence of the amino and hydroxyl groups, the compound is expected to exhibit good solubility in protic solvents like methanol and ethanol through hydrogen bonding.

-

Moderate Solubility in Polar Aprotic Solvents : Solvents like DMSO and DMF should be effective at solvating the molecule due to their polarity.

-

Low Solubility in Nonpolar Solvents : The influence of the polar functional groups will likely lead to poor solubility in nonpolar solvents such as hexane. The tert-butyl group may provide some affinity for less polar environments, potentially leading to some solubility in solvents like dichloromethane or toluene.

Conclusion

Determining the solubility profile of 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)ethan-1-ol is a crucial step in its development as a potential therapeutic agent. This guide provides a robust experimental framework based on the well-established shake-flask method. By systematically generating and analyzing solubility data in a range of organic solvents, researchers can gain critical insights that will inform downstream activities, including formulation development, process chemistry, and preclinical studies. The structural features of this molecule suggest a nuanced solubility profile, the empirical determination of which is essential for advancing its scientific and clinical evaluation.

References

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

-

Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?. Retrieved from [Link]

-

PubMed. (2009, March 15). High throughput screening of physicochemical properties and in vitro ADME profiling in drug discovery. Retrieved from [Link]

-

Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

-

Unknown. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

-

PubMed. (2025, July 15). High-Throughput Pipeline for Protein Expression and Solubility Profiling Using Synthetically Generated Plasmids. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF. Retrieved from [Link]

-

Taylor & Francis. (2019, March 26). Full article: Development of a high-throughput solubility screening assay for use in antibody discovery. Retrieved from [Link]

-

Biopharma Asia. (2017, January 17). High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations. Retrieved from [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Unknown. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

Sources

- 1. 2-(5-Amino-3-tert-butyl-1h-pyrazol-1-yl)ethanol [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. quora.com [quora.com]

- 5. 2-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)ethan-1-ol [synhet.com]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. High throughput screening of physicochemical properties and in vitro ADME profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-Throughput Pipeline for Protein Expression and Solubility Profiling Using Synthetically Generated Plasmids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.ws [chem.ws]

Thermodynamic Characterization of 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)ethan-1-ol: A Technical Guide

Topic: Thermodynamic Characterization of 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)ethan-1-ol Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the realm of high-throughput drug discovery and coordination chemistry, 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)ethan-1-ol serves as a critical ligand scaffold and pharmaceutical intermediate. Its unique structural motif—combining a lipophilic tert-butyl group, a hydrogen-bond donor/acceptor pyrazole core, and a flexible hydroxyethyl tail—dictates a complex thermodynamic profile essential for optimizing solubility, stability, and bioavailability.

This guide provides a comprehensive thermodynamic analysis of this compound. Where specific experimental literature is proprietary, we apply rigorous group-contribution theoretical models to establish baseline values, followed by field-proven experimental protocols for validation. This document is designed to function as a self-validating standard operating procedure (SOP) for characterizing this and structurally analogous pyrazole derivatives.

Physicochemical Identity & Structural Logic

Before analyzing thermodynamic parameters, the structural integrity must be defined. The compound is synthesized via the condensation of 4,4-dimethyl-3-oxopentanenitrile with 2-hydrazinoethanol , typically yielding the 1-(2-hydroxyethyl)-5-amino regioisomer due to the steric bulk of the tert-butyl group directing the initial nucleophilic attack.

| Property | Detail |

| IUPAC Name | 2-(5-amino-3-(tert-butyl)-1H-pyrazol-1-yl)ethan-1-ol |

| Molecular Formula | C₉H₁₇N₃O |

| Molecular Weight | 183.25 g/mol |

| SMILES | CC(C)(C)C1=CC(N)=N(CCO)N1 |

| Key Functionalities | Primary Amine (H-bond donor), Pyrazole N (Acceptor), Hydroxyl (Donor/Acceptor), tert-Butyl (Lipophilic anchor) |

Theoretical Thermodynamic Profile (In Silico)

In the absence of a publicly available, unified experimental dataset, we utilize the Joback-Reid Group Contribution Method and Consensus LogP algorithms to establish the theoretical thermodynamic baseline. These values serve as the "Null Hypothesis" for experimental validation.

Table 1: Predicted Thermodynamic Parameters

| Parameter | Predicted Value | Method/Rationale |

| Melting Point ( | 95 °C ± 15 °C | Estimation based on 3-amino-5-tert-butylpyrazole ( |

| Boiling Point ( | 365 °C (at 760 Torr) | Joback Method (Decomposition likely precedes boiling). |

| Enthalpy of Fusion ( | 22.5 kJ/mol | Estimated via entropy of fusion rules ( |

| LogP (Octanol/Water) | 1.15 ± 0.3 | Consensus of ChemAxon & ALOGPS (t-Bu: +1.9, Pyrazole: -0.4, EtOH: -0.3). |

| Heat Capacity ( | 240 J/mol·K (at 298K) | Summation of atomic group heat capacities. |

| Water Solubility | ~5 - 15 mg/mL | Derived from LogP and |

Critical Insight: The tert-butyl group provides significant lattice energy stability (raising

), while the hydroxyethyl tail disrupts crystal packing efficiency compared to the methyl analog, potentially creating polymorphs.

Experimental Protocols for Thermodynamic Profiling

To transition from theoretical estimates to definitive data, the following self-validating workflows must be executed. These protocols are designed to eliminate common artifacts such as solvate formation or thermal decomposition.

Solid-State Characterization (DSC & TGA)

Objective: Determine

Protocol:

-

Sample Prep: Dry 2-5 mg of sample in a vacuum oven at 40°C for 4 hours to remove surface moisture.

-

TGA (Thermogravimetric Analysis): Ramp from 25°C to 400°C at 10°C/min under

.-

Validation Check: If mass loss >1% occurs before 150°C, the sample is a solvate or hydrate.

-

-

DSC (Differential Scanning Calorimetry):

-

Cycle 1: Heat 25°C

( -

Cool: (

+ 20°C) -

Cycle 2: Heat 0°C

(

-

-

Data Extraction: Integrate the endothermic peak in Cycle 2 for

.

Thermodynamic Solubility (Van't Hoff Analysis)

Objective: Determine the enthalpy of solution (

Protocol:

-

Preparation: Prepare saturated solutions in pH 7.4 buffer at 25°C, 37°C, and 50°C.

-

Equilibration: Shake for 24 hours; centrifuge and filter (0.22 µm PVDF).

-

Quantification: Analyze filtrate via HPLC-UV (254 nm).

-

Analysis: Plot

vs.-

Slope =

-

Interpretation: A steep negative slope indicates high temperature dependence, critical for process chemistry scale-up.

-

Visualizing the Characterization Workflow

The following diagram illustrates the logical flow from synthesis to thermodynamic data generation, ensuring quality control at every step.

Figure 1: Integrated workflow for the synthesis and thermodynamic profiling of pyrazole derivatives.

Structure-Property Relationship (SPR) Logic

Understanding why this molecule behaves thermodynamically is as important as the numbers.

-

The tert-Butyl Effect: This bulky group acts as a "crystallization anchor." It reduces rotational freedom in the solid state, increasing the entropy of fusion (

) and typically raising the melting point compared to linear alkyl analogs. -

The Hydroxyethyl Tail: This group introduces flexibility and hydrogen bonding capability. While it aids water solubility (lowering LogP), it often lowers the melting point relative to a methyl-substituted pyrazole due to disruption of

- -

Tautomeric Stability: The 2-hydroxyethyl substitution on N1 locks the pyrazole in a specific tautomer, preventing the proton transfer common in NH-pyrazoles, thereby simplifying the thermodynamic landscape (single species in solution).

Figure 2: Structure-Property Relationship (SPR) map detailing how functional groups influence thermodynamics.

References

-

Synthesis of Pyrazoles: El-Saghier, A. M. M. (2002). Synthesis and Enaminone Reactivity of Some New Pyrazole Derivatives. Journal of Chemical Research. Link (Context: General synthesis of 5-aminopyrazoles from nitriles).

-

Thermodynamic Estimation Methods: Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions. Chemical Engineering Communications, 57(1-6), 233-243. Link

-

Solubility Protocols: Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

-

Analogous Compound Data: National Institute of Standards and Technology (NIST). 3-Amino-5-tert-butylpyrazole Melting Point Data. NIST Chemistry WebBook. Link

-

Commercial Availability & CAS Verification: Santa Cruz Biotechnology. 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)ethanol Product Data. Link

A Researcher's Guide to the Safe Handling of Amino-Pyrazole Alcohols: From Hazard Assessment to Emergency Response

Abstract

Amino-pyrazole alcohols represent a pivotal class of heterocyclic compounds, frequently utilized as versatile building blocks in the synthesis of novel therapeutic agents and other bioactive molecules.[1][2][3] Their structural motifs are present in numerous drugs approved for a wide range of clinical conditions.[4][5] However, the inherent reactivity and biological activity that make these compounds valuable also necessitate a thorough understanding of their potential hazards. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to interpret safety data, implement robust handling protocols, and respond effectively to emergencies involving amino-pyrazole alcohols. By synthesizing information from regulatory standards and field-proven laboratory practices, this document serves as an in-depth technical resource for ensuring both personal safety and experimental integrity.

Introduction: The Dual Nature of Amino-Pyrazole Alcohols

The pyrazole ring is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[6][7][8] The addition of amino and alcohol functional groups enhances the molecule's utility, providing key sites for hydrogen bonding and further chemical modification. This functional complexity, however, introduces a multi-faceted hazard profile. The basicity of the amino group, the potential for the pyrazole moiety to interfere with biological pathways[9], and the general risks associated with alcohols demand a structured approach to safety.

This guide moves beyond a simple recitation of Safety Data Sheet (SDS) sections. It aims to empower researchers to critically evaluate the hazards of a specific amino-pyrazole alcohol by understanding the risks associated with its core components. The specific SDS for the compound you are using is the primary legal and safety document and must always be consulted first. [10][11][12]

Deconstructing the Hazard Profile: A Three-Pillar Analysis

To build a comprehensive safety paradigm, we must analyze the hazards contributed by each part of the molecular structure: the pyrazole core, the amino functional group, and the alcohol functional group.

-

The Pyrazole Core: The parent compound, pyrazole, is classified as acutely toxic if swallowed or in contact with skin, causes skin irritation, and can lead to serious eye damage.[13][14] It is also suspected of causing damage to organs through prolonged or repeated exposure.[13] While substitution can alter this profile, the inherent biological activity of the ring system should always be considered a potential source of toxicity.

-

The Amino Group (-NH2): Amines are often associated with skin and respiratory irritation.[15] They can be corrosive and may cause allergic skin reactions (sensitization). The basic nature of the amino group means it will react exothermically with acids.

-

The Alcohol Group (-OH): The primary hazards associated with the alcohol group are flammability and, in some cases, the potential to form explosive peroxides over time, although this is less common than with ethers.[16] The volatility of the alcohol can also contribute to inhalation hazards.

The combination of these functional groups can lead to a complex hazard profile. For example, a typical 5-amino-pyrazole is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[15]

Interpreting the Globally Harmonized System (GHS)

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for understanding chemical hazards.[17][18] When you consult an SDS for an amino-pyrazole alcohol, you will encounter specific pictograms, hazard (H) statements, and precautionary (P) statements.

Table 1: Common GHS Classifications for Amino-Pyrazole Derivatives

| Hazard Class | Pictogram | Common H-Statement(s) | Meaning for Researchers |

| Acute Toxicity (Oral, Dermal) | H302: Harmful if swallowed[13]H311: Toxic in contact with skin[13] | Avoid ingestion and skin contact. Mandates the use of gloves and lab coats. Accidental exposure requires immediate medical attention.[14] | |

| Skin Corrosion/Irritation | / | H314: Causes severe skin burns and eye damage[19]H315: Causes skin irritation[13] | Requires robust PPE, including chemical-resistant gloves and a lab coat. Work should be done in a fume hood to avoid vapor exposure. |

| Serious Eye Damage/Irritation | H318: Causes serious eye damage[13]H319: Causes serious eye irritation | Chemical splash goggles are mandatory. A face shield should be used when handling larger quantities or when there is a significant splash risk.[20] | |

| Respiratory/Skin Sensitization | H317: May cause an allergic skin reaction[19] | Repeated exposure can lead to an allergic response. Meticulous handling to avoid skin contact is critical. | |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation[15]H372: Causes damage to organs through prolonged or repeated exposure[13] | All work with solid or volatile compounds must be performed in a certified chemical fume hood to prevent inhalation. |

Risk Mitigation: From Storage to Disposal

A proactive approach to safety involves managing risks at every stage of the chemical's lifecycle in the lab.

Prudent Storage and Segregation

Safe storage is the first line of defense against accidents.[11][21]

-

Segregation is Key: Store amino-pyrazole alcohols away from incompatible materials, particularly strong oxidizing agents and acids, to prevent violent reactions.[16][22]

-

Location: Store containers in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[11][12] Hazardous chemicals should be stored below eye level.[22]

-

Labeling: Ensure all containers, including secondary containers for solutions, are clearly and accurately labeled with the chemical name and primary hazards.[11] Date containers upon receipt and upon opening.[16]

Engineering Controls and Personal Protective Equipment (PPE)

Engineering controls and PPE are non-negotiable for mitigating exposure.[23][24]

-

Primary Engineering Control: Always handle amino-pyrazole alcohols, especially powders or volatile liquids, inside a certified chemical fume hood to minimize inhalation risk.[25]

-

Personal Protective Equipment (PPE): The minimum required PPE includes a flame-resistant lab coat, chemical splash goggles, and appropriate gloves.[20][26]

Table 2: PPE Selection Guide for Amino-Pyrazole Alcohols

| PPE Item | Specification | Rationale and Best Practices |

| Eye Protection | ANSI Z87-rated chemical splash goggles.[20] | Protects against splashes and vapors. Safety glasses are insufficient. A face shield should be worn over goggles when handling larger volumes.[20][23] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Disposable nitrile gloves are suitable for incidental contact.[20] For prolonged handling or immersion, consult the glove manufacturer's compatibility chart. Always inspect gloves before use and remove them without touching the outer surface.[15] |

| Body Protection | Flame-resistant lab coat.[26] | Protects skin and clothing from splashes. Ensure the coat is fully buttoned. |

| Footwear | Closed-toe shoes.[26] | Prevents injury from spills or dropped items. |

Emergency Procedures: A Step-by-Step Response Plan

Preparedness is crucial for effectively managing laboratory emergencies.[27][28] Familiarize yourself with the location of safety showers, eyewash stations, fire extinguishers, and spill kits.[11][25]

Protocol for Chemical Spills

The response to a spill depends on its size and the specific hazards of the material.

Minor Spill (Contained, manageable by lab personnel): [29]

-

Alert: Immediately alert personnel in the immediate area.[29]

-

Isolate: Restrict access to the spill area.

-

Protect: Don appropriate PPE, including gloves, goggles, and a lab coat.[10][29]

-

Contain: Confine the spill by creating a dike with absorbent material (e.g., vermiculite, sand). Work from the outside in.[10][28]

-

Neutralize (if applicable): For acidic or basic derivatives, use a specific neutralizer. For most organic compounds, this step is skipped.

-

Absorb: Use an appropriate absorbent material to soak up the spill.[29]

-

Collect & Dispose: Carefully scoop the residue into a labeled hazardous waste container.[27][29]

-

Decontaminate: Clean the spill area with soap and water.

-

Report: Document the incident according to your institution's policy.[10]

Major Spill (Large volume, highly toxic, rapid spread): [29]

-

Evacuate: Alert everyone to evacuate the laboratory immediately.[29]

-

Assist: Attend to any injured or contaminated persons, removing them from the area if safe to do so.[29]

-

Confine: Close the laboratory doors to confine vapors.[10][29]

-

Call for Help: Activate the fire alarm or call your institution's emergency response number.

-

Inform: Have a knowledgeable person available to provide details to emergency responders.[29]

Protocol for Personal Exposure

-

Skin Contact: Immediately go to the nearest safety shower or sink and rinse the affected area with copious amounts of water for at least 15 minutes.[30] Remove contaminated clothing while rinsing. Seek medical attention.[14]

-

Eye Contact: Proceed immediately to an eyewash station. Hold eyelids open and flush with water for at least 15 minutes.[14][15] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[14]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14] Show the SDS to the medical personnel.[14]

Conclusion

Amino-pyrazole alcohols are powerful tools in the arsenal of the medicinal chemist. Their potential for creating life-changing therapeutics is immense. However, this potential is intrinsically linked to a responsibility to handle them with the respect and caution they demand. By thoroughly understanding the hazard profile, implementing stringent safety protocols from storage to disposal, and being prepared for emergencies, researchers can mitigate risks effectively. This guide serves as a foundational resource, but it is the diligent, safety-conscious culture within each laboratory that ultimately ensures a safe and productive research environment.

References

-

Laboratory emergency response procedures. (n.d.). University of Western Australia Safety. Retrieved February 22, 2024, from [Link]

-

Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). The City College of New York. Retrieved February 22, 2024, from [Link]

-

OSHA Lab Safety Equipment: Requirements & Compliance Guide. (n.d.). Certified Safety. Retrieved February 22, 2024, from [Link]

-

Lab Safety Emergency Chemical Spill Procedures. (n.d.). University of Hawaii at Manoa. Retrieved February 22, 2024, from [Link]

-

Preparing for Emergency Chemical Spills. (n.d.). University of North Carolina at Chapel Hill Environment, Health & Safety. Retrieved February 22, 2024, from [Link]

-

Chemical Storage. (n.d.). University of Wisconsin–Madison Environment, Health & Safety. Retrieved February 22, 2024, from [Link]

-

Chemical Storage in Research Labs: Safety & Compliance. (n.d.). Apollo Scientific. Retrieved February 22, 2024, from [Link]

-

Safe Handling and Storage of Chemicals. (n.d.). Princeton University Environmental Health & Safety. Retrieved February 22, 2024, from [Link]

-

Emergency procedures. (n.d.). Imperial College London. Retrieved February 22, 2024, from [Link]

-

Personal Protective Equipment for Laboratories. (n.d.). Dartmouth College Environmental Health and Safety. Retrieved February 22, 2024, from [Link]

-

Handling and Storing Chemicals. (2017, July 10). Lab Manager. Retrieved February 22, 2024, from [Link]

-

A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2023). Journal of Laboratory and Precision Medicine. Retrieved February 22, 2024, from [Link]

-

Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health & Safety. Retrieved February 22, 2024, from [Link]

-

Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. Retrieved February 22, 2024, from [Link]

-

Chemical Handling and Storage. (n.d.). Iowa State University Environmental Health and Safety. Retrieved February 22, 2024, from [Link]

-

Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. Retrieved February 22, 2024, from [Link]

-

Fiume, G. (1973). Effects of Pyrazole and 3-Amino-1,2,4-triazole on the Metabolism and Toxicity of Dimethylnitrosamine in the Rat. Journal of the National Cancer Institute. Retrieved February 22, 2024, from [Link]

-

1-Phenyl-3-methyl-5-pyrazolone Safety Data Sheet. (n.d.). Carlo Erba Reagents. Retrieved February 22, 2024, from [Link]

-

The four toxicity parameters of pyrazole-based derivatives 7c and 11a. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). National Center for Biotechnology Information. Retrieved February 22, 2024, from [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Bentham Science. Retrieved February 22, 2024, from [Link]

-

Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. Retrieved February 22, 2024, from [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2024, from [Link]

-

GHS Hazardous Chemical Information List. (n.d.). Safe Work Australia. Retrieved February 22, 2024, from [Link]

-

Some examples of pyrazole based commercial drugs and bioactive molecules. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022, May 12). MDPI. Retrieved February 22, 2024, from [Link]

-

GHS SDS. (2020, August 28). Stonhard. Retrieved February 22, 2024, from [Link]

-

GHS Hazard Class and Hazard Category. (2016, January 6). ChemSafetyPro.COM. Retrieved February 22, 2024, from [Link]

-

GHS Classification (Rev.11, 2025) Summary. (n.d.). PubChem. Retrieved February 22, 2024, from [Link]

-

List of GHS Hazard and Precautionary Statements. (n.d.). H-Code and P-Code statements. Retrieved February 22, 2024, from [Link]

Sources

- 1. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 2. orientjchem.org [orientjchem.org]

- 3. Pyrazole Manufacturer & Bulk Supplier | High-purity Pyrazole [chemicalbull.com]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jchr.org [jchr.org]

- 8. mdpi.com [mdpi.com]

- 9. academic.oup.com [academic.oup.com]

- 10. ccny.cuny.edu [ccny.cuny.edu]

- 11. Handling and Storing Chemicals | Lab Manager [labmanager.com]

- 12. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]

- 13. echemi.com [echemi.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]

- 17. mu.edu.sa [mu.edu.sa]

- 18. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. chem-space.com [chem-space.com]

- 20. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]

- 21. apolloscientific.co.uk [apolloscientific.co.uk]

- 22. Chemical Storage – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]

- 23. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]

- 24. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]

- 25. labequipmentdirect.com [labequipmentdirect.com]

- 26. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]

- 27. Lab Safety Emergency Chemical Spill Procedures | University of Hawaii at Manoa – Environmental Health & Safety Office [hawaii.edu]

- 28. ehs.wisc.edu [ehs.wisc.edu]

- 29. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]

- 30. Emergency procedures | Administration and support services | Imperial College London [imperial.ac.uk]

An In-depth Technical Guide to the pKa Values of the Amino Group in 3-tert-Butyl-pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ionization constant (pKa) is a critical physicochemical parameter in drug discovery, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile. For developers of therapeutics based on the pyrazole scaffold, a comprehensive understanding of the acid-base properties of substituted aminopyrazoles is paramount. This guide provides an in-depth technical analysis of the pKa values associated with 3-tert-butyl-pyrazole derivatives bearing an amino group. A central finding is that for 3(5)-aminopyrazoles, protonation preferentially occurs at the endocyclic pyridine-like nitrogen atom rather than the exocyclic amino group, a crucial consideration for medicinal chemists. We will explore the underlying electronic and tautomeric principles governing this behavior, detail rigorous experimental protocols for pKa determination, and discuss the application of computational chemistry for pKa prediction. This whitepaper aims to equip researchers with the foundational knowledge and practical methodologies necessary for the rational design and optimization of pyrazole-based drug candidates.

The Significance of pKa in Pyrazole-Based Drug Candidates

The pKa of a functional group dictates its ionization state at a given pH. In the physiological context (pH ~7.4), the ionization state of a drug molecule impacts its solubility, membrane permeability, protein binding, and interaction with its biological target. For pyrazole derivatives, which are prevalent in a wide array of approved drugs and clinical candidates, a nuanced understanding of their acid-base properties is essential for optimizing their ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The 3-tert-butyl-pyrazole moiety is a common structural motif in medicinal chemistry, where the bulky tert-butyl group can confer metabolic stability and modulate lipophilicity. The introduction of an amino group provides a handle for further functionalization and can significantly influence the molecule's overall physicochemical properties. However, the basicity of this amino group is not considered in isolation. It is intricately linked to the electronic environment of the pyrazole ring and the phenomenon of tautomerism.

Tautomerism and the Protonation Site of 3-Amino-5-tert-butyl-1H-pyrazole

N-unsubstituted 3(5)-aminopyrazoles can exist in two principal tautomeric forms: the 3-amino and 5-amino tautomers. For 3-amino-5-tert-butyl-1H-pyrazole, the equilibrium lies between 3-amino-5-tert-butyl-1H-pyrazole and 5-amino-3-tert-butyl-1H-pyrazole. Computational and experimental studies have shown that for many aminopyrazoles, the 3-amino tautomer is generally the more stable form.[1] This preference is influenced by the electronic nature of the substituents on the pyrazole ring.

A pivotal aspect of the basicity of 3(5)-aminopyrazoles is the site of protonation. While one might intuitively expect the exocyclic amino group to be the primary basic center, extensive research has demonstrated that protonation occurs preferentially on the pyridine-like sp2-hybridized nitrogen atom within the pyrazole ring.[1] This is because the lone pair of electrons on the ring nitrogen is more available for protonation compared to the lone pair on the exocyclic amino group, which can be partially delocalized into the aromatic pyrazole ring. Therefore, the experimentally determined pKa of a 3-amino-5-tert-butyl-1H-pyrazole in an aqueous medium will reflect the equilibrium for the protonation of the ring nitrogen, not the exocyclic amine.

Caption: A simplified workflow for the computational prediction of pKa using DFT.

Methodology Overview:

-

Structure Preparation: Generate 3D structures of the neutral 3-amino-5-tert-butyl-1H-pyrazole and its protonated forms (on the ring nitrogen and the exocyclic amino group).

-

Geometry Optimization: Perform geometry optimization for each structure using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger). This should be done for both the gas phase and in a simulated aqueous environment using a continuum solvation model (e.g., PCM or SMD).

-

Energy Calculation: Calculate the Gibbs free energies of the optimized structures.

-

pKa Calculation: The pKa is calculated using the following thermodynamic cycle:

ΔG°(aq) = G°(gas, H⁺A) - G°(gas, A) + ΔG°solv(H⁺A) - ΔG°solv(A)

pKa = (ΔG°(aq) / (2.303 * RT)) - C

Where ΔG°solv is the free energy of solvation and C is a constant that includes the free energy of solvation of the proton.

By comparing the calculated pKa values for protonation at the different nitrogen atoms, this method can corroborate the experimental finding that the ring nitrogen is the more basic site.

Conclusion

The basicity of the amino group in 3-tert-butyl-pyrazole derivatives is a nuanced topic that is critical for drug development professionals to understand. The key takeaway is that the pyridine-like nitrogen of the pyrazole ring is the primary site of protonation, and the experimentally determined pKa reflects this event. The electron-donating nature of both the 3-tert-butyl and the amino groups synergistically increases the basicity of the pyrazole ring. While the exocyclic amino group is less basic than the ring nitrogen, its presence is crucial for the overall electronic properties and potential for further chemical modification. A thorough understanding of these principles, coupled with rigorous experimental determination and computational prediction of pKa values, will enable the more rational design of pyrazole-based therapeutics with optimized physicochemical and pharmacological properties.

References

-

Secrieru, A., O'Neill, P. M., & Cristiano, M. L. S. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 42. [Link]

Sources

Hydrogen bonding potential of 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)ethan-1-ol

An In-depth Technical Guide to the Hydrogen Bonding Potential of 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)ethan-1-ol

Abstract

This technical guide provides a comprehensive examination of the hydrogen bonding capabilities of 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)ethan-1-ol (CAS: 908267-36-7), a heterocyclic compound with significant potential in medicinal chemistry and materials science. The molecule's architecture, featuring a primary amine, a primary alcohol, and a pyrazole ring system, presents a rich landscape of hydrogen bond donor and acceptor sites. This guide delineates these sites, evaluates their relative strengths, and outlines robust computational and experimental protocols for their characterization. Methodologies including Density Functional Theory (DFT), Fourier-Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are detailed to provide a framework for a thorough investigation. The strategic arrangement of its functional groups makes this pyrazole derivative a compelling scaffold for designing molecules with high specificity for biological targets and for creating novel self-assembling materials.

The Central Role of Hydrogen Bonding in Molecular Design

Hydrogen bonds are highly specific, directional, non-covalent interactions that are fundamental to molecular recognition, structural stability, and biological activity.[1][2] In drug development, the ability of a ligand to form hydrogen bonds with its protein target is a primary determinant of binding affinity and specificity.[3][4][5] These interactions, while weaker than covalent bonds, collectively contribute significantly to the stability of a drug-receptor complex.[3] The strategic placement of hydrogen bond donors and acceptors within a molecule is therefore a cornerstone of rational drug design.[6] The molecule 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)ethan-1-ol presents a unique constellation of functional groups poised for such interactions, making a detailed analysis of its hydrogen bonding potential essential for unlocking its therapeutic and material applications.

Molecular Architecture and Hydrogen Bonding Sites

The structure of 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)ethan-1-ol combines several key functional groups that dictate its interaction profile.[7][8][9] Understanding this architecture is the first step in mapping its potential for hydrogen bonding.

The molecule possesses multiple sites capable of acting as hydrogen bond donors and acceptors, enabling a variety of intra- and intermolecular interactions.

-

Hydrogen Bond Donors:

-

Hydroxyl Group (-OH): The proton of the primary alcohol is a strong hydrogen bond donor due to the high electronegativity of the oxygen atom.[10][11]

-

Amino Group (-NH₂): The two protons on the primary amine are effective hydrogen bond donors, although generally weaker than the hydroxyl proton.[10][11]

-

-

Hydrogen Bond Acceptors:

-

Hydroxyl Oxygen: The oxygen of the alcohol has two lone pairs of electrons, making it a potent hydrogen bond acceptor.[12]

-

Amino Nitrogen: The nitrogen of the primary amine has one lone pair and can act as a hydrogen bond acceptor.[12]

-

Pyrazole Ring Nitrogen: The sp²-hybridized nitrogen atom at the 2-position of the pyrazole ring possesses a lone pair of electrons in the plane of the ring, making it an effective hydrogen bond acceptor site. Pyrazole rings are known to participate in robust hydrogen bonding networks.[13][14]

-

-

Steric Considerations: The bulky tert-butyl group adjacent to the amino group can create steric hindrance, potentially influencing the accessibility of the C5-amino and N1-ethanolic groups for intermolecular bonding and favoring specific rotational conformations.

Caption: Computational workflow for DFT analysis.

Predicted Quantitative Data

The following table summarizes hypothetical but expected outcomes from the DFT analysis, providing a quantitative basis for comparison with experimental results.

| Interacting Pair (Donor···Acceptor) | Predicted Bond Length (Å) | Predicted Interaction Energy (kcal/mol) |

| Hydroxyl (O-H) ··· Pyrazole (N) | 1.8 - 2.0 | -5.0 to -7.0 |

| Hydroxyl (O-H) ··· Hydroxyl (O) | 1.9 - 2.1 | -4.0 to -6.0 |

| Amino (N-H) ··· Hydroxyl (O) | 2.0 - 2.2 | -3.0 to -5.0 |

| Amino (N-H) ··· Pyrazole (N) | 2.1 - 2.3 | -2.5 to -4.5 |

Experimental Verification & Characterization

Experimental data is crucial for validating computational predictions and understanding the molecule's behavior in a real-world chemical environment. FTIR and NMR spectroscopy are primary techniques for probing hydrogen bonds. [15]

Protocol: FTIR Spectroscopy Analysis

FTIR spectroscopy is highly sensitive to changes in bond vibrational frequencies upon hydrogen bond formation. [16]The stretching frequencies of O-H and N-H bonds exhibit a characteristic red shift (shift to lower wavenumber) and peak broadening when involved in hydrogen bonding. [17]

-

Sample Preparation: Prepare a series of solutions of the compound in a non-polar solvent (e.g., CCl₄ or CHCl₃) at varying concentrations (e.g., from 0.001 M to 0.1 M).

-

Spectrum Acquisition: Acquire high-resolution FTIR spectra for each concentration in the 4000-2500 cm⁻¹ region.

-

Data Analysis:

-

At very low concentrations, intramolecular H-bonds and sharp "free" O-H and N-H stretching bands are expected.

-

As concentration increases, the intensity of broad peaks at lower wavenumbers will increase, corresponding to the formation of intermolecularly hydrogen-bonded species.

-

Deconvolute the O-H/N-H stretching region to quantify the relative populations of free and bonded species at each concentration. This provides a self-validating check on the presence and nature of the hydrogen bonds.

-

Protocol: Variable-Temperature (VT) NMR Spectroscopy

¹H NMR spectroscopy can detect hydrogen bonding through the chemical shift of labile protons (OH and NH₂). [18]Protons involved in hydrogen bonds are deshielded and resonate at a higher chemical shift (downfield). [19]

-

Sample Preparation: Prepare a solution of the compound of known concentration in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Spectrum Acquisition: Acquire ¹H NMR spectra at a range of temperatures (e.g., from 298 K down to 223 K).

-

Data Analysis:

-

Monitor the chemical shifts of the OH and NH₂ protons as a function of temperature.

-

A significant downfield shift of these signals as the temperature is lowered is a strong indication of increased hydrogen bonding, as the equilibrium shifts towards the bonded state. [19]The stability of the chemical shift across temperatures would suggest a strong intramolecular bond.

-

Caption: Experimental workflow for spectroscopic analysis.

Expected Spectroscopic Data

This table outlines the expected spectroscopic signatures confirming hydrogen bonding.

| Technique | Observation | Interpretation |

| FTIR | Broad absorption band ~3200-3500 cm⁻¹ | Intermolecular O-H···X and N-H···X bonding |

| Sharp absorption band ~3600 cm⁻¹ | "Free" (non-bonded) O-H group | |

| ¹H NMR | OH and NH₂ signals shift downfield upon cooling | Equilibrium shift towards H-bonded state |

| OH and NH₂ signals are broad | Chemical exchange and/or quadrupolar effects |

Implications for Application Design

The multifaceted hydrogen bonding potential of 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)ethan-1-ol makes it a highly valuable scaffold.

-

Drug Discovery: The molecule's ability to present multiple donor and acceptor sites in a defined three-dimensional arrangement is ideal for targeting protein active sites, such as the hinge region of kinases, which often rely on specific hydrogen bond patterns for inhibitor binding. [20]The combination of a flexible ethanol chain and a more rigid pyrazole core allows the molecule to adopt conformations that can satisfy the geometric constraints of a binding pocket. [2]

-

Materials Science: The strong tendency of pyrazole rings to form dimers and other oligomers through N-H···N hydrogen bonds suggests this molecule could be a building block for supramolecular assemblies. [13][14]The additional interactions provided by the amino and hydroxyl groups could be exploited to create complex, three-dimensional networks, leading to materials with tailored properties like hydrogels or crystalline solids.

Conclusion

2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)ethan-1-ol is a molecule endowed with a rich and versatile hydrogen bonding capacity. The presence of strong donor (-OH) and acceptor (pyrazole N, -OH) sites, complemented by secondary amine (-NH₂) interactions, creates a powerful platform for molecular recognition. The systematic application of the computational and experimental workflows detailed in this guide will enable researchers to fully characterize and harness these properties. This fundamental understanding is the critical first step in the rational design of novel therapeutics and advanced materials based on this promising pyrazole scaffold.

References

- How Does a Drug Interact With Its Target? It's All in the Chemistry! The PEP Project.

- Drug–Receptor Interactions. Basicmedical Key.

- The role of hydrogen-bonds in drug binding. PubMed.

- The Role of Functional Groups in Drug–Receptor Interactions. The Practice of Medicinal Chemistry.

- Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. Journal of Chemical Reviews.

- Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers. PMC.

- Hydrogen bond analysis between a protein and a small molecule. AMBER-hub.

- Hydrogen bonding in alcohols vs amines. ECHEMI.

- The Empirical Correlation between Hydrogen Bonding Strength and Excited-State Intramolecular Proton Transfer in 2-Pyridyl Pyrazoles.

- Hydrogen bonding in alcohols vs amines. Chemistry Stack Exchange.

- Close agreement between the orientation dependence of hydrogen bonds observed in protein structures and quantum mechanical calcul

- Hydrogen Bonding: The Last Mystery in Drug Design? Hugo Kubinyi.

- Ab initio Quantum-Chemical Calculations and Spectroscopic Studies of the Intramolecular π-Type Hydrogen Bonding in Small Cyclic Molecules. Scilight Press.

- The Hydrogen-Bond: computational approaches and applic

- The binding interactions of the newly derived pyrazole compounds...

- NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. PMC - NIH.

- Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties. Biology and Chemistry for Human Biosciences - RMIT Open Press.

- Hydrogen bonding lights up overtones in pyrazoles. AIP Publishing.

- Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC.

- 2-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)ethan-1-ol. SynHet.

- Alcohol Speed up Boc Protection of Primary Amines-Magical Power of Quantum Mechanics-Chemistry. QM Magic Class.

- Stoichiometric analysis of competing intermolecular hydrogen bonds using infrared spectroscopy. RSC Publishing.

- 2-(5-Amino-3-tert-butyl-1h-pyrazol-1-yl)ethanol. CymitQuimica.

- 2-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)ethan-1-ol. Aggie Access.

- Binding Interactions. SlideShare.

- Impact of O-H···π Hydrogen Bond on IR and NMR Parameters of Cannabidiol: Theoretical and Experimental Study. MDPI.

- 2-(5-amino-1h-pyrazol-1-yl)ethan-1-ol. PubChemLite.

- 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol. MilliporeSigma.

- NMR Determination of Hydrogen Bond Thermodynamics in a Simple Diamide: A Physical Chemistry Experiment.

- (R)-2-((4-((5-(tert-butyl)-1-methyl-1H-pyrazol-3-yl)amino) ... PubChem.

- Guest Editorial: NMR Spectroscopy of Hydrogen-Bonded Systems. Magnetic Resonance in Chemistry.

- 2-(5-AMINO-1H-PYRAZOL-1-YL)ETHAN-1-OL.

Sources

- 1. wpage.unina.it [wpage.unina.it]

- 2. pnas.org [pnas.org]

- 3. Drug–Receptor Interactions | Basicmedical Key [basicmedicalkey.com]

- 4. The role of hydrogen-bonds in drug binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. kubinyi.de [kubinyi.de]

- 6. hama-univ.edu.sy [hama-univ.edu.sy]

- 7. 2-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)ethan-1-ol [synhet.com]

- 8. 2-(5-Amino-3-tert-butyl-1h-pyrazol-1-yl)ethanol [cymitquimica.com]

- 9. FCKeditor - Resources Browser [aggieaccess.cameron.edu]

- 10. echemi.com [echemi.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties – Biology and Chemistry for Human Biosciences [rmit.pressbooks.pub]

- 13. Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.aip.org [pubs.aip.org]

- 15. jchemrev.com [jchemrev.com]

- 16. Stoichiometric analysis of competing intermolecular hydrogen bonds using infrared spectroscopy - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02919A [pubs.rsc.org]

- 17. NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 19. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]